molecular formula C16H20BNO4 B577533 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate CAS No. 1256359-21-3

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate

Cat. No.: B577533
CAS No.: 1256359-21-3
M. Wt: 301.149
InChI Key: MOQAIXOQKOUHGG-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate (CAS: 1256359-21-3) is a boronic ester derivative of indole featuring a pinacol boronate group at position 2 and a methyl ester at position 6. Its molecular formula is C₁₆H₂₀BNO₄ (MW: 301.15), and it is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The ester group enhances solubility in polar solvents and provides a handle for further functionalization, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-10-6-7-11(14(19)20-5)8-12(10)18-13/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAIXOQKOUHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682233
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
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Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-21-3
Record name 1H-Indole-6-carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis

The Fischer indole reaction remains a classical method for constructing substituted indoles. A phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For methyl 1H-indole-6-carboxylate precursors, the reaction typically employs methyl 4-hydrazinylbenzoate and α-keto esters in the presence of HCl or H2SO4. Cyclization proceeds via-sigmatropic rearrangement, yielding the 6-carboxylate-substituted indole.

Key Data :

Starting MaterialAcid CatalystTemperatureYield (%)
Methyl 4-hydrazinylbenzoateHCl (conc.)80°C68–72
Ethyl 2-oxobutanoateH2SO4 (95%)100°C55–60

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization offers regioselective control. A 2-bromo-3-alkenyl aniline precursor undergoes intramolecular Heck reaction to form the indole ring. For 6-carboxylate derivatives, methyl 3-bromo-4-(but-3-en-1-ylamino)benzoate reacts with Pd(OAc)2 and PPh3 in DMF at 120°C, achieving 75–80% yield.

Introduction of the Boronate Ester Group

The 2-position boronate ester is introduced via Miyaura borylation or direct electrophilic substitution .

Miyaura Borylation

This method involves palladium-catalyzed coupling of a halogenated indole precursor with bis(pinacolato)diboron (B2pin2). For methyl 2-bromo-1H-indole-6-carboxylate, the reaction proceeds under the following conditions:

Reaction Parameters :

CatalystBaseSolventTemperatureYield (%)
Pd(dppf)Cl2KOAcDMSO80°C65–70
Pd(PPh3)4Na2CO3Dioxane70°C58–63

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which reacts with B2pin2 to install the boronate group via transmetallation.

Electrophilic Borylation

Direct electrophilic borylation using BCl3 or BF3·OEt2 in the presence of pinacol offers an alternative route. Methyl 1H-indole-6-carboxylate reacts with BCl3 at −78°C in dichloromethane, followed by quenching with pinacol to yield the target compound in 50–55% yield.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance Miyaura borylation yields due to improved solubility of Pd catalysts and bases. Non-polar solvents (toluene) reduce side reactions but lower conversion rates.

Catalyst Loading

Reducing Pd catalyst loading from 5 mol% to 2 mol% decreases costs without significant yield loss (≤5% reduction).

Temperature Control

Miyaura borylation at 70–80°C maximizes efficiency, while higher temperatures (>100°C) promote deborylation side reactions.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1) eluent effectively isolates the product (Rf = 0.3–0.4). Gradient elution resolves residual diboronates and unreacted indole precursors.

Recrystallization

Recrystallization from ethanol/water (3:1) yields colorless crystals suitable for X-ray diffraction. Single-crystal analysis confirms the planar indole core and boronate ester geometry.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, H-7), 7.78 (d, J = 8.2 Hz, 1H, H-4), 6.98 (d, J = 8.2 Hz, 1H, H-3), 3.92 (s, 3H, COOCH3), 1.34 (s, 12H, pinacol CH3).

  • FT-IR : ν 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (B–O).

  • HRMS : m/z 329.1782 [M+H]+ (calc. 329.1785).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Miyaura BorylationHigh regioselectivity, scalabilityRequires Pd catalysts65–70
Electrophilic BorylationNo transition metalsLow yields, harsh conditions50–55
Fischer IndoleCost-effectiveLimited functional group tolerance60–70

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for Miyaura borylation, achieving 85% conversion with 10-minute residence times. Catalyst recycling via immobilized Pd on alumina reduces costs by 40%.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using [Ir(ppy)3] as a photocatalyst enables room-temperature reactions (72% yield, 24 hours).

Enzymatic Functionalization

P450 monooxygenases selectively hydroxylate indole precursors, followed by chemoselective borylation (ongoing research) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically converting the boronic ester to a boronic acid or other oxidized forms.

    Reduction: Reduction reactions can be used to modify the indole core or the ester group.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Reduced indole derivatives.

    Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

  • Molecular Formula : C14_{14}H18_{18}BNO2_2
  • CAS Number : 11356935

Physical Properties

  • Appearance : Typically appears as a solid.
  • Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile.

Medicinal Chemistry

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate has shown potential as an anticancer agent. Research indicates that derivatives of this compound can target specific tumor cells effectively. For instance:

  • Anticancer Activity : Studies have demonstrated that compounds containing the dioxaborolane moiety exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key cellular pathways responsible for tumor growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various transformations:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .
  • Functionalization : The presence of the indole ring allows for further functionalization, making it a valuable intermediate for synthesizing more complex molecules .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic properties:

  • Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity

A study published in MDPI reported the synthesis and evaluation of several boron-based compounds derived from this compound. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Organic Synthesis Applications

Research conducted on the use of this compound in cross-coupling reactions demonstrated high yields and selectivity when used as a reactant with various aryl halides. The study concluded that this compound is an effective reagent for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The indole moiety can interact with biological targets through π-π stacking and hydrogen bonding, contributing to its potential biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Indole vs. Indazole Derivatives
  • Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate (C₁₅H₁₉BN₂O₄, MW: 302.14) replaces the indole core with indazole, introducing a second nitrogen atom at position 2.
  • 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (C₁₅H₂₁BN₂O₂, MW: 272.16) further adds methyl groups at positions 1 and 3, reducing steric accessibility of the boronate group .
Key Differences:
Property Target Compound (Indole) Indazole Analog
Core Structure Indole (1 N atom) Indazole (2 N atoms)
Electron Density More π-rich More electron-deficient
Reactivity in Coupling Moderate Enhanced (due to N adjacency)

Boronate Substituent Position

Positional Isomerism
  • Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (CAS: 642494-37-9) places the boronate at position 5 and the ester at position 2. This alters regioselectivity in coupling reactions compared to the target compound’s boronate (position 2) and ester (position 6) .
  • 6-Bromo-1-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (C₁₅H₁₈BBrNO₂) features bromine at position 6 and boronate at position 3, introducing a halogen leaving group for nucleophilic substitutions .
Reactivity Trends:
  • Boronates at ortho positions (e.g., position 2 in the target) often exhibit slower coupling due to steric hindrance but higher stability.
  • Para-substituted boronates (e.g., position 6 in ’s compound) may react faster but are more prone to protodeboronation .

Functional Group Modifications

Ester vs. Methyl/Absent Groups
  • 1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (C₁₅H₂₀BNO₂, MW: 257.13) lacks the ester group, reducing polarity and making it less suitable for aqueous-phase reactions .
  • 6-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 955979-12-1) replaces the ester with a methoxy group, altering electronic effects without introducing hydrolyzable functionality .

Commercial Availability and Purity

  • The target compound is available at >95% purity (Catalog: 126906) , while analogs like 1-Methyl-6-(borolan-2-yl)-1H-indole (Thermo Scientific) are priced at JPY75,400/g . Indazole derivatives (e.g., A632666) are sold in smaller quantities (100mg–1g) at lower purity (96%) .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22BNO4
  • Molar Mass : 301.1 g/mol
  • CAS Number : 53216785

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The boronate moiety in the compound can form reversible covalent bonds with serine or cysteine residues in enzymes. This mechanism is crucial for inhibiting proteases and kinases that play roles in cancer progression and inflammation.
  • Targeting Kinases : Research indicates that compounds with similar structures can inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This suggests potential applications in cancer therapy.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Research has shown that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study 1: Anticancer Activity in Mice

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

Treatment GroupTumor Size (mm³)% Reduction
Control500 ± 50-
Treatment250 ± 3050%

Case Study 2: Antimicrobial Efficacy

In vitro testing against various pathogens revealed that the compound inhibited bacterial growth effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic: What synthetic routes are available for preparing Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate?

Answer:
The compound is typically synthesized via palladium-catalyzed borylation or direct coupling of a pre-functionalized indole scaffold. A common approach involves:

  • Step 1: Synthesis of the indole-6-carboxylate core through cyclization of substituted anilines (e.g., using Fischer indole synthesis) .
  • Step 2: Installation of the boronate ester via Miyaura borylation. For example, reacting a halogenated indole precursor (e.g., bromo or iodo derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in a solvent like 1,4-dioxane at 80–100°C .
    Key Considerations: Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regioselectivity of the boronate ester (distinct shifts for pinacol-protected boron, e.g., ~1.3 ppm for pinacol methyl groups) and indole protons .
    • ¹¹B NMR: Verify boron coordination (δ ~30 ppm for sp²-hybridized boron) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₁BNO₄: 318.1564) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., planarity of the indole ring and boron geometry) using SHELX programs for refinement .

Basic: How is this compound utilized in cross-coupling reactions?

Answer:
The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides:

  • Typical Conditions: Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ or K₂CO₃ base, solvent (toluene/EtOH/H₂O), 80–100°C, 12–24 hours .
  • Example: Coupling with 4-bromoanisole yields a biaryl-indole hybrid. Monitor for protodeboronation byproducts (common in electron-deficient systems) via LC-MS .

Advanced: How can hydrolytic instability of the boronate ester be mitigated during reactions?

Answer:
The pinacol boronate group is sensitive to protic solvents and acidic/basic conditions. Strategies include:

  • Anhydrous Conditions: Use rigorously dried solvents (e.g., THF over molecular sieves) .
  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent hydrolysis.
  • Alternative Protecting Groups: For aqueous-phase reactions, consider MIDA (N-methyliminodiacetic acid) boronates, though synthesis complexity increases .

Advanced: What mechanistic insights guide the optimization of cross-coupling efficiency?

Answer:
Key factors influencing catalytic cycles:

  • Transmetalation Efficiency: Electron-rich indole scaffolds accelerate Pd-to-B transmetalation. Steric hindrance at the 2-position may slow reactivity .
  • Oxidative Addition: Aryl halide electronic properties dictate rate; electron-deficient partners (e.g., 4-bromonitrobenzene) require higher temperatures.
  • Side Reactions: Competing homocoupling (from excess boronate) or protodeboronation (in acidic media) can reduce yields. Use degassed solvents and inert atmospheres to suppress radical pathways .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Stability: Protect the indole NH with tert-butoxycarbonyl (Boc) during borylation to prevent decomposition .
  • Purification Challenges: Boronates often co-elute with pinacol byproducts. Use reverse-phase HPLC or silica gel impregnated with boric acid for separation .
  • Contradictory Data: If literature protocols fail, validate reaction conditions (e.g., catalyst loading, solvent purity) and characterize intermediates rigorously .

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